3-{5-[(2-Butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid
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Overview
Description
3-{5-[(2-BUTYL-2-METHYL-4,6-DIOXO-1,3-DIOXAN-5-YLIDEN)METHYL]-2-FURYL}-4-METHYLBENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a dioxane ring, a furan ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(2-BUTYL-2-METHYL-4,6-DIOXO-1,3-DIOXAN-5-YLIDEN)METHYL]-2-FURYL}-4-METHYLBENZOIC ACID typically involves multiple steps, starting with the formation of the dioxane ring. This can be achieved through the reaction of carbonyl compounds with 1,3-propanediol in the presence of a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process . The furan ring is then introduced through a site-specific addition of 1,3-dioxolane to imines, promoted by thiol, which enables a metal-free and redox-neutral conversion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-{5-[(2-BUTYL-2-METHYL-4,6-DIOXO-1,3-DIOXAN-5-YLIDEN)METHYL]-2-FURYL}-4-METHYLBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-{5-[(2-BUTYL-2-METHYL-4,6-DIOXO-1,3-DIOXAN-5-YLIDEN)METHYL]-2-FURYL}-4-METHYLBENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{5-[(2-BUTYL-2-METHYL-4,6-DIOXO-1,3-DIOXAN-5-YLIDEN)METHYL]-2-FURYL}-4-METHYLBENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The dioxane and furan rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Musk ketone: A compound with a similar dioxane structure, used in perfumery.
Musk xylene: Another compound with a similar structure, also used in fragrances.
(4R-CIS)-6-[(ACETYLOXY)METHYL]-2,2-DIMETHYL-1,3-DIOXANE-4-ACETIC ACID, T-BUTYL ESTER: A compound with a similar dioxane ring, used in organic synthesis.
Uniqueness
What sets 3-{5-[(2-BUTYL-2-METHYL-4,6-DIOXO-1,3-DIOXAN-5-YLIDEN)METHYL]-2-FURYL}-4-METHYLBENZOIC ACID apart is its combination of a dioxane ring, a furan ring, and a benzoic acid moiety, which provides a unique set of chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C22H22O7 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-[5-[(2-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan-2-yl]-4-methylbenzoic acid |
InChI |
InChI=1S/C22H22O7/c1-4-5-10-22(3)28-20(25)17(21(26)29-22)12-15-8-9-18(27-15)16-11-14(19(23)24)7-6-13(16)2/h6-9,11-12H,4-5,10H2,1-3H3,(H,23,24) |
InChI Key |
UNPHRBXNIYLJTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)C)C(=O)O1)C |
Origin of Product |
United States |
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